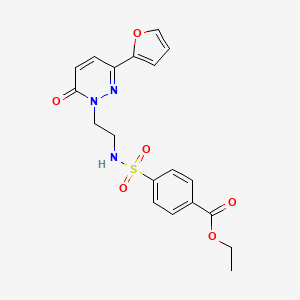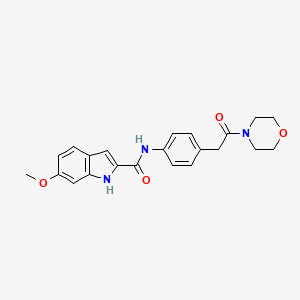![molecular formula C26H29N5O5S2 B2558297 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865174-28-3](/img/structure/B2558297.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide" is a derivative that falls within the class of benzamide compounds. Benzamides are known for their diverse biological activities, which often make them the subject of pharmaceutical research. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of related benzamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through multicomponent reactions, as seen in the first paper, where new (4-oxothiazolidine-2-ylidene)benzamide derivatives are synthesized from unsymmetrical thioureas, various amines, and methyl bromoacetate in a one-pot reaction . Similarly, the second paper describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is highlighted as a "green" synthesis approach due to its use of water as a solvent and nearly quantitative yields . These methods suggest that the synthesis of the compound may also involve multicomponent reactions and could potentially be optimized for eco-friendly practices.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques. In the first paper, the synthesized compounds were characterized by IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis . These techniques are crucial for determining the structure of complex organic compounds, including the one of interest. The detailed structural analysis ensures the correct identification of the synthesized molecules and their potential isomers.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the reactions described in the papers. The second paper, for instance, involves the reaction of benzohydrazides with a diacetic acid derivative, leading to the formation of thiazolidine rings . This indicates that benzamide derivatives can participate in cyclization reactions, which could be relevant for the compound , especially if it contains reactive functional groups that can undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The third paper discusses the antimicrobial activity of sulphonamide derivatives with a benzothiazole nucleus . These compounds were tested against various bacterial and fungal strains, showing significant activity. This suggests that the compound may also possess similar biological properties, given its structural similarity to the compounds tested in the study. The presence of the benzothiazole moiety and sulphonamide group could contribute to its potential as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
The 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays are widely used to evaluate antioxidant capacity. Some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. These reactions and their products, including hydrazindyilidene-like and imine-like adducts, significantly contribute to the understanding of antioxidant capacity and require further exploration to determine their specificity and relevance in various antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Synthetic Applications and Environmental Impact
Benzothiazole derivatives are versatile intermediates in synthesizing metal passivators and light-sensitive materials. Their synthesis, which often involves environmentally benign processes, indicates the potential of these compounds in green chemistry. Furthermore, the synthetic accessibility and the broad spectrum of applications, including in pharmacology and industry, highlight the multifaceted role of benzothiazole derivatives (Gu, Yu, Zhang, & Xu, 2009).
DNA Interaction and Pharmaceutical Applications
Benzothiazole derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining and have applications in plant cell biology and nuclear staining. Their role in radioprotection and as topoisomerase inhibitors also makes them valuable in rational drug design and molecular studies (Issar & Kakkar, 2013).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives exhibit significant in vitro and in vivo antifungal activity. Their chemical characteristics, such as the presence of ether substitution at the side chain, correlate with their antifungal properties. These compounds also display immunomodulating activities, suggesting a combined direct antifungal effect and an enhancement of the protective immune response, leading to increased in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5S2/c1-3-35-18-17-31-23-12-9-21(36-4-2)19-24(23)37-26(31)29-25(32)20-7-10-22(11-8-20)38(33,34)30(15-5-13-27)16-6-14-28/h7-12,19H,3-6,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPUSDYNCLSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)


![Cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate](/img/structure/B2558227.png)



![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)
![2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2558234.png)
